molecular formula C11H12ClNO3S B2418243 N-[(3-Chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide CAS No. 2411292-90-3

N-[(3-Chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide

Cat. No. B2418243
CAS RN: 2411292-90-3
M. Wt: 273.73
InChI Key: QGDLTWQUXPPDST-UHFFFAOYSA-N
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Description

N-[(3-Chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide, also known as CMPI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMPI belongs to the class of sulfonamide compounds and has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.

Mechanism of Action

The mechanism of action of N-[(3-Chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide involves the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation and cancer. N-[(3-Chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide has been found to inhibit the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, a negative regulator of NF-κB. This results in the suppression of the expression of pro-inflammatory cytokines and chemokines, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[(3-Chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and antitumor effects, N-[(3-Chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide has been shown to inhibit the activity of several enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression. Furthermore, N-[(3-Chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide has been found to modulate the levels of several neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(3-Chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide in lab experiments is its potent anti-inflammatory and antitumor effects, which make it a promising candidate for the development of new therapeutic agents. Additionally, N-[(3-Chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide has been found to exhibit low toxicity and good bioavailability, which are important factors for drug development. However, one of the main limitations of using N-[(3-Chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide in lab experiments is its relatively high cost and the complexity of its synthesis, which may limit its widespread use.

Future Directions

There are several future directions for the study of N-[(3-Chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide. One potential area of research is the development of new N-[(3-Chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide derivatives with improved pharmacological properties. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-[(3-Chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide and its potential applications in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases. Finally, more research is needed to evaluate the safety and efficacy of N-[(3-Chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide in clinical trials, which will be critical for its eventual use in the clinic.

Synthesis Methods

The synthesis of N-[(3-Chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide involves the reaction of 3-chloro-5-methylsulfonylbenzaldehyde with propargylamine in the presence of a catalyst. The resulting product is then treated with acetic anhydride to yield N-[(3-Chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide.

Scientific Research Applications

N-[(3-Chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer. Studies have shown that N-[(3-Chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, N-[(3-Chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

properties

IUPAC Name

N-[(3-chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3S/c1-3-11(14)13-7-8-4-9(12)6-10(5-8)17(2,15)16/h3-6H,1,7H2,2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDLTWQUXPPDST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)CNC(=O)C=C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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